Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (CAS: 1215408-52-8) is a quinoline derivative characterized by:
- Quinoline core with a 2-oxo-1,2-dihydro motif.
- 7-Chloro substituent on the quinoline ring, enhancing electron-withdrawing effects.
- 4-((4-(Methylthio)benzyl)amino group, introducing a sulfur-containing aromatic moiety.
- Ethyl carboxylate at position 3, influencing solubility and bioavailability .
Molecular formula: C₂₀H₁₉ClN₂O₃S, molecular weight: 402.89 g/mol .
Properties
Molecular Formula |
C20H19ClN2O3S |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
ethyl 7-chloro-4-[(4-methylsulfanylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3S/c1-3-26-20(25)17-18(22-11-12-4-7-14(27-2)8-5-12)15-9-6-13(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
WQAMWFPCVJEHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a suitable amine, such as 4-(methylthio)benzylamine. This reaction is often carried out in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro substituent can be replaced by nucleophiles like amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.
Amines: Formed from the reduction of nitro groups.
Substituted Quinoline Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antimalarial and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids in microorganisms. The compound binds to the DNA gyrase enzyme, preventing the replication of bacterial DNA . In cancer cells, it may induce apoptosis by interacting with key signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Structural Variations and Functional Groups
Physicochemical Properties
- Lipophilicity : The methylthio group in the target compound increases logP compared to F474-2971 (methyl vs. methylthio) and methyl ester analogs .
- Solubility: Ethyl esters (target and F474-2971) are less water-soluble than methyl esters (e.g., methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate) .
Research Findings and Implications
- Synthetic Challenges : Introducing the 4-(methylthio)benzyl group requires careful control of reaction conditions to avoid side reactions (e.g., oxidation of methylthio to sulfone) .
- Structure-Activity Relationships (SAR): Position 4: Benzylamino groups enhance target affinity, with sulfur atoms (methylthio) improving lipophilicity and membrane permeability . Position 7: Chlorine substitution correlates with increased stability and bioactivity in related quinoline derivatives .
- Patent Landscape : Crystalline forms of analogs (e.g., ) suggest commercial interest in optimizing stability and bioavailability .
Biological Activity
Ethyl 7-chloro-4-((4-(methylthio)benzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinoline core with various substituents that may influence its biological activity. The presence of the chloro group, methylthio group, and carboxylate moiety are particularly noteworthy as they can interact with biological targets in unique ways.
Structure Overview
| Component | Description |
|---|---|
| Base Structure | Quinoline derivative |
| Substituents | 7-chloro, 4-(methylthio)benzyl, carboxylate |
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 373.87 g/mol |
Antitumor Effects
Recent studies have indicated that this compound exhibits significant antitumor activity. The compound has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway.
- Induction of Apoptosis : It promotes apoptosis via upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
Antimicrobial Activity
This compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Assay Results
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Cancer Cell Lines : In vitro studies on breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a significant decrease in cell viability (p < 0.05) compared to control groups.
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that the compound exhibited broad-spectrum activity, particularly effective against multi-drug resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
